Heptane-1-sulfonyl Chloride
Description
Significance of Alkanesulfonyl Chlorides in Modern Organic Synthesis
Alkanesulfonyl chlorides are a pivotal class of reagents in contemporary organic synthesis, primarily utilized for the introduction of the sulfonyl group (-SO2-) into organic molecules. This functional group is a key component in a multitude of compounds due to its strong electron-withdrawing nature and its ability to form stable bonds with carbon, nitrogen, and oxygen. The reaction of alkanesulfonyl chlorides with amines and alcohols leads to the formation of sulfonamides and sulfonate esters, respectively. merckmillipore.com These moieties are integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. ontosight.ai The sulfonamide group, in particular, is a well-established pharmacophore found in various drug classes, including antibiotics, diuretics, and antiviral agents. ekb.egresearchgate.net The synthetic versatility of alkanesulfonyl chlorides stems from the high reactivity of the sulfonyl chloride group, which is susceptible to nucleophilic attack.
Scope and Academic Relevance of Heptane-1-sulfonyl Chloride as a Reagent
This compound (C7H15ClO2S) is a representative long-chain alkanesulfonyl chloride. Its academic and research relevance lies in its role as a lipophilic building block. The seven-carbon chain introduces significant nonpolar character into the target molecule, which can be crucial for modulating properties such as solubility, membrane permeability, and protein-binding interactions in medicinal chemistry research. ontosight.ai Consequently, this compound is a valuable tool for synthetic chemists aiming to create derivatives of bioactive compounds with tailored pharmacokinetic or pharmacodynamic profiles. Its reactivity is characteristic of other simple alkanesulfonyl chlorides, making it a useful model for studying the synthesis and properties of long-chain sulfonamides and sulfonate esters.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIUMEKDVYLMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-92-4 | |
| Record name | 1-Heptanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Heptane 1 Sulfonyl Chloride
Established Protocols and Reaction Condition Optimization
Traditional methods for the synthesis of heptane-1-sulfonyl chloride have been well-documented and are widely used in both laboratory and industrial settings. These protocols are valued for their reliability and are based on readily available starting materials.
Synthesis via Heptane-1-sulfonic Acid Reaction with Thionyl Chloride
A primary and straightforward method for preparing this compound is the direct reaction of heptane-1-sulfonic acid with thionyl chloride (SOCl₂). Current time information in Bangalore, IN. This reaction is a classic conversion of a sulfonic acid to its corresponding sulfonyl chloride.
The process typically involves dissolving heptane-1-sulfonic acid in a suitable inert solvent, such as dichloromethane. Thionyl chloride is then added, often in a gradual manner, and the mixture is heated under reflux conditions. The reaction proceeds to form this compound, with gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being evolved. Current time information in Bangalore, IN. The general transformation is as follows:
C₇H₁₅SO₃H + SOCl₂ → C₇H₁₅SO₂Cl + SO₂ + HCl
Optimization of this reaction focuses on ensuring the complete conversion of the sulfonic acid and the effective removal of the gaseous by-products to drive the reaction to completion. The purity of the final product is dependent on the quality of the starting sulfonic acid and the successful removal of any excess thionyl chloride and dissolved HCl after the reaction.
| Parameter | Condition | Purpose |
| Reactants | Heptane-1-sulfonic acid, Thionyl chloride | Formation of the sulfonyl chloride |
| Solvent | Dichloromethane (or other inert solvent) | Provides a reaction medium |
| Temperature | Reflux | To facilitate the reaction |
| By-products | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Gaseous, removed during reaction |
Sulfonation of Heptane (B126788) with Chlorosulfonic Acid and Optimization Strategies
Another established route involves the direct sulfonation of heptane using chlorosulfonic acid (ClSO₃H). This method synthesizes the sulfonyl chloride in a single step from the parent alkane. Current time information in Bangalore, IN.
The reaction is highly exothermic and requires careful temperature control to minimize the formation of side products. Typically, the reaction is conducted at low temperatures, often between 0 and 5°C. Current time information in Bangalore, IN. Chlorosulfonic acid is used in excess to ensure the complete conversion of heptane. After the reaction is complete, the mixture is carefully quenched, usually by pouring it onto ice-water, which causes the water-insoluble this compound to precipitate and separate from the aqueous acidic phase. Current time information in Bangalore, IN.
Key optimization strategies for this protocol include:
Temperature Control: Maintaining a low temperature (0–5°C) is crucial to prevent polysulfonation and other side reactions.
Stoichiometric Ratio: Using an excess of chlorosulfonic acid helps to drive the reaction towards complete conversion of the heptane starting material. Current time information in Bangalore, IN.
Quenching: A controlled quench on ice-water is essential for the safe decomposition of excess chlorosulfonic acid and effective isolation of the product.
| Parameter | Condition/Strategy | Rationale |
| Reactants | Heptane, Chlorosulfonic Acid | Direct conversion of alkane to sulfonyl chloride |
| Temperature | 0–5°C | Minimize side reactions and degradation |
| Stoichiometry | Excess chlorosulfonic acid | Ensure complete conversion of heptane |
| Work-up | Quenching with ice-water | Isolate the product and safely handle excess reagent |
Industrial-Scale Synthesis Approaches
On an industrial scale, the synthesis of this compound often adapts the thionyl chloride method due to its cleaner reaction profile compared to the use of chlorosulfonic acid. The process is typically engineered for continuous operation. Current time information in Bangalore, IN.
In a large-scale reactor, heptane-1-sulfonic acid is continuously fed while thionyl chloride is added in a controlled manner. A key aspect of the industrial process is the highly efficient removal of the sulfur dioxide and hydrogen chloride by-products. Current time information in Bangalore, IN. This is often achieved by performing the reaction under a vacuum or by sweeping the reactor with an inert gas. This efficient removal not only drives the equilibrium towards the product but also prevents the potential for reverse reactions or by-product-induced degradation, thus ensuring a high yield and purity of this compound. Current time information in Bangalore, IN. The entire process is conducted in a controlled environment to manage the hazardous nature of the reagents and by-products.
Contemporary Synthetic Routes and Mechanistic Insights
More recent research has focused on developing milder and more versatile methods for the synthesis of sulfonyl chlorides, including those applicable to the preparation of this compound. These contemporary routes often offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Conversion from Sulfonic Acid Salts
A non-oxidative approach for the synthesis of alkyl sulfonyl chlorides involves a two-step process starting from an alkyl halide. nih.gov This method avoids the direct use of strong sulfonating agents on the alkane. First, an alkyl bromide (e.g., 1-bromoheptane) is reacted with sodium sulfite (B76179) in an aqueous solution, often under reflux, to produce the corresponding sodium sulfonate salt (sodium heptane-1-sulfonate). nih.gov
The isolated sodium heptane-1-sulfonate is then converted to this compound by treatment with a chlorinating agent. nih.gov A variety of reagents can be used for this transformation, including thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). nih.gov Microwave irradiation has been shown to significantly reduce the reaction time for the initial conversion of the bromide to the sulfonate salt. nih.gov
| Step | Reactants | Reagents | Product |
| 1 | 1-Bromoheptane | Sodium sulfite (Na₂SO₃), Water | Sodium heptane-1-sulfonate |
| 2 | Sodium heptane-1-sulfonate | Thionyl chloride/DMF, PCl₅, or POCl₃ | This compound |
Transformation from Sulfonamides
In a significant departure from traditional syntheses which form sulfonamides from sulfonyl chlorides, a modern method allows for the reverse transformation. A recently developed protocol enables the conversion of primary sulfonamides into sulfonyl chlorides under remarkably mild conditions. nih.gov
This transformation is achieved by activating the primary sulfonamide (e.g., heptane-1-sulfonamide) with a pyrylium (B1242799) salt, specifically 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄). Magnesium chloride (MgCl₂) serves as the chloride source. The reaction is typically carried out in a solvent like tert-butanol (B103910) at a moderately elevated temperature of 60°C. nih.gov This method is notable for its high functional group tolerance and selectivity, allowing for the late-stage conversion of complex molecules bearing a primary sulfonamide group into the corresponding highly reactive sulfonyl chloride. nih.gov The mildness of this protocol avoids the harsh and often unselective reagents like POCl₃ or SO₂Cl₂ traditionally used for such conversions. nih.gov
| Component | Role | Example |
| Starting Material | Substrate to be converted | Heptane-1-sulfonamide |
| Activating Agent | Activates the sulfonamide NH₂ group | Pyry-BF₄ |
| Chloride Source | Provides the chloride for the sulfonyl chloride | Magnesium chloride (MgCl₂) |
| Solvent | Reaction medium | tert-Butanol |
| Temperature | Reaction condition | 60°C |
Photocatalytic Approaches from Arenediazonium Salts
Visible light photocatalysis utilizes the energy of photons to initiate single-electron transfer (SET) events, promoting a wide range of organic transformations under mild conditions. Current time information in Bangalore, IN.organic-chemistry.org One application of this technology is the synthesis of sulfonyl chlorides from diazonium salts. Current time information in Bangalore, IN.organic-chemistry.org
In a typical photocatalytic cycle for the synthesis of arylsulfonyl chlorides, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. nih.gov This excited photocatalyst can then engage in an electron transfer with an arenediazonium salt. This process generates an aryl radical with the concomitant loss of nitrogen gas. nih.gov The aryl radical is subsequently trapped by a sulfur dioxide (SO₂) source, often a stable surrogate like DABSO (DABCO-bis(sulfur dioxide)), to form an arylsulfonyl radical. A chlorine atom donor then intercepts this radical to yield the final arylsulfonyl chloride product.
This methodology has been successfully applied to a variety of arenediazonium salts, accommodating both electron-rich and electron-deficient aromatic systems with good functional group tolerance. Current time information in Bangalore, IN.organic-chemistry.org However, these photocatalytic methods are specifically described for arenediazonium salts to produce arylsulfonyl chlorides. The application of this approach to the synthesis of alkanesulfonyl chlorides, such as this compound, from unstable aliphatic diazonium precursors is not established in the reviewed literature.
Sandmeyer-Type Sulfonyl Chloride Synthesis utilizing SO₂ Surrogates
The Sandmeyer reaction is a cornerstone transformation in organic chemistry used to convert aryl amines into aryl halides and other derivatives via a diazonium salt intermediate. wikipedia.orgbyjus.com This reaction is traditionally catalyzed by copper(I) salts. wikipedia.org Modern variations have expanded this reaction to include the synthesis of arylsulfonyl chlorides. nih.govnih.gov
In a Sandmeyer-type chlorosulfonylation, an aromatic amine (aniline) is treated with a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of an acid to generate an arenediazonium salt in situ. nih.govorganic-chemistry.org A copper catalyst, a chloride source, and a sulfur dioxide surrogate, such as DABSO, are then used to convert the diazonium intermediate into the corresponding arylsulfonyl chloride. nih.govorganic-chemistry.org This process proceeds through a proposed radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This method is valued for its operational simplicity and scalability, avoiding the need to isolate the often-energetic diazonium salt intermediate. nih.gov
The scope of this reaction is well-established for a wide range of carbo- and heterocyclic anilines. nih.gov It is important to note that the Sandmeyer reaction is defined by its use of an aromatic amino group as the starting material. wikipedia.orgbyjus.com Consequently, this methodology is a standard route to arylsulfonyl chlorides, and its application to the synthesis of alkanesulfonyl chlorides like this compound from aliphatic amines is not described.
Oxidative Chlorination of Thiol and Disulfide Derivatives
The oxidative chlorination of thiols and disulfides represents a direct and effective route for the synthesis of sulfonyl chlorides, including aliphatic variants like this compound. This transformation involves the oxidation of the sulfur atom and subsequent chlorination. Various reagent systems have been developed to achieve this conversion under mild and efficient conditions. organic-chemistry.orgorganic-chemistry.org
One highly effective method employs a combination of hydrogen peroxide (H₂O₂) and a Lewis acid, such as zirconium tetrachloride (ZrCl₄). organic-chemistry.orglookchem.com This system facilitates the rapid and high-yielding conversion of a wide array of thiols—including aromatic, heterocyclic, and aliphatic thiols—into their corresponding sulfonyl chlorides. organic-chemistry.org The reaction typically proceeds to completion in minutes at room temperature. The proposed mechanism involves the formation of a disulfide intermediate from the thiol, which is then subjected to successive oxidation and chlorination. organic-chemistry.org
Another practical approach utilizes hydrogen peroxide in combination with thionyl chloride (SOCl₂). organic-chemistry.org This reagent pairing is also highly reactive and provides sulfonyl chlorides in excellent yields from various thiol derivatives with very short reaction times. organic-chemistry.org The use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid is another reported method for this transformation. organic-chemistry.org
These methods are particularly advantageous due to their operational simplicity, speed, mild conditions, and high yields, making them robust choices for the preparation of this compound from heptanethiol or diheptyl disulfide. organic-chemistry.orgorganic-chemistry.org
Table 1: Reagent Systems for Oxidative Chlorination of Aliphatic Thiols/Disulfides
| Starting Material | Reagent System | Solvent | Conditions | Yield | Citation |
|---|---|---|---|---|---|
| Aliphatic Thiol | H₂O₂ / ZrCl₄ | Acetonitrile | Room Temp, 1 min | up to 98% | organic-chemistry.orglookchem.com |
| Aliphatic Thiol | H₂O₂ / SOCl₂ | Acetonitrile | Room Temp, < 5 min | Excellent | organic-chemistry.org |
| Aliphatic Thiol | NCS / aq. HCl | Dichloromethane | 0 °C to Room Temp | Good | organic-chemistry.org |
| Aliphatic Disulfide | H₂O₂ / ZrCl₄ | Acetonitrile | Room Temp, 1 min | up to 98% | organic-chemistry.orglookchem.com |
| Aliphatic Disulfide | Nitrate Salt / TMSCl | Acetonitrile | Room Temp, 15 min | Excellent | organic-chemistry.org |
Decarboxylative Halosulfonylation from Carboxylic Acids
Decarboxylative functionalization has emerged as a powerful strategy for converting readily available carboxylic acids into a variety of other functional groups by replacing the carboxyl group. acs.org This approach is advantageous as carboxylic acids are abundant feedstocks and the only stoichiometric byproduct is carbon dioxide. acs.org While the decarboxylative halosulfonylation of aromatic carboxylic acids has been explored, the transformation has also been reported for aliphatic systems. nih.gov
The synthesis of this compound via this method would start from octanoic acid (1-heptanecarboxylic acid). nist.gov The reaction proceeds via the generation of an alkyl radical from the carboxylic acid precursor. This can be achieved through various means, including photoredox catalysis or with the use of specific reagents that promote single-electron oxidation of the carboxylate. rsc.org Once the heptyl radical is formed via decarboxylation of the octanoic acid derivative, it is trapped by a sulfur dioxide source (e.g., SO₂ gas or a surrogate). The resulting heptylsulfonyl radical is then intercepted by a chlorine atom donor to furnish the target this compound.
While the development of decarboxylative halosulfonylation for aromatic systems has seen significant recent interest, the feasibility for aliphatic acids provides a modern and direct route from a different class of starting material, avoiding the handling of odorous thiols. nih.gov
Table 2: Conceptual Transformation via Decarboxylative Halosulfonylation
| Starting Material | Key Reagents | Intermediate Species | Product | Citation |
|---|---|---|---|---|
| Octanoic Acid | Radical Initiator, SO₂ source, Chlorine source | Heptyl Radical | This compound | nih.govrsc.org |
Mechanistic Investigations of Heptane 1 Sulfonyl Chloride Reactivity
Nucleophilic Substitution Pathways
The reactivity of heptane-1-sulfonyl chloride is dominated by nucleophilic substitution reactions at the sulfur atom of the sulfonyl chloride group. fiveable.me These reactions are fundamental to its utility in synthesizing a variety of organic compounds.
Examination of Sₙ1 and Sₙ2 Mechanistic Character
The mechanism of nucleophilic substitution at a sulfonyl chloride, such as this compound, can exhibit characteristics of both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions, including the nucleophile and the solvent. spcmc.ac.inlibretexts.org
Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process. The first and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. savemyexams.comlumenlearning.com In the context of this compound, this would involve the departure of the chloride ion to form a sulfonyl cation. The second step is the rapid attack of the nucleophile on this cation. savemyexams.com Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org
Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. lumenlearning.com The reaction proceeds through a single transition state. spcmc.ac.in Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.org For sulfonyl chlorides, the attack occurs at the sulfur atom. fiveable.me
Studies on the solvolysis of alkanesulfonyl chlorides suggest that the mechanism is often a borderline case, with characteristics of both Sₙ1 and Sₙ2 pathways. beilstein-journals.orgnih.gov The long alkyl chain of heptane (B126788) would sterically hinder an Sₙ2-type backside attack to some extent, while the primary nature of the carbon to which the sulfonyl group is attached makes the formation of a primary carbocation in a pure Sₙ1 mechanism unfavorable. Therefore, the reaction likely proceeds through a mechanism with significant Sₙ2 character, but with some charge separation in the transition state, approaching an Sₙ1-like character.
Reactivity with Diverse Nucleophiles: Amines, Alcohols, and Thiols
This compound readily reacts with a variety of nucleophiles, a property that underscores its importance in organic synthesis. fiveable.me
Amines: Reaction with primary and secondary amines yields the corresponding N-substituted sulfonamides. This is a widely used reaction for the synthesis of sulfonamides, a class of compounds with significant biological activity. fiveable.me The reaction is typically rapid, often proceeding to high yields at room temperature.
Alcohols: In the presence of a base, this compound reacts with alcohols to form sulfonate esters. fiveable.meedubirdie.com The base is required to neutralize the HCl produced during the reaction. edubirdie.com These sulfonate esters are themselves good leaving groups in subsequent nucleophilic substitution reactions. libretexts.org
Thiols: Thiols react with this compound to produce thiosulfonates. Similar to the reaction with alcohols, a base is often employed to scavenge the generated HCl.
| Nucleophile | Product | General Reaction |
| Amine (R-NH₂) | Sulfonamide | C₇H₁₅SO₂Cl + R-NH₂ → C₇H₁₅SO₂NHR + HCl |
| Alcohol (R-OH) | Sulfonate Ester | C₇H₁₅SO₂Cl + R-OH → C₇H₁₅SO₂OR + HCl |
| Thiol (R-SH) | Thiosulfonate | C₇H₁₅SO₂Cl + R-SH → C₇H₁₅SO₂SR + HCl |
Kinetic Solvent Isotope Effects in Solvolysis Reactions
Kinetic solvent isotope effect (KSIE) studies, which compare reaction rates in a solvent and its deuterated counterpart (e.g., H₂O vs. D₂O), provide valuable insights into reaction mechanisms. beilstein-journals.orgnih.gov For the solvolysis of sulfonyl chlorides, the KSIE (kH₂O/kD₂O) is typically greater than 1, indicating that the O-H bond of the solvent is being broken in the rate-determining step. beilstein-journals.orgnih.gov This is consistent with the solvent acting as a nucleophile and participating in the transition state.
Tetrahedral Intermediate Formation and Chloride Elimination
The reaction of this compound with nucleophiles is proposed to proceed through the formation of a transient tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming nucleophile, the two oxygen atoms, the heptyl group, and the chlorine atom. This intermediate is unstable and quickly collapses by eliminating the chloride ion, which is a good leaving group, to form the final product. fiveable.me This mechanism is a common feature of nucleophilic substitution reactions at sulfonyl centers.
Radical and Ionic Reaction Mechanisms with Unsaturated Systems
Beyond nucleophilic substitution, sulfonyl chlorides like this compound can participate in reactions with unsaturated systems, such as alkenes and alkynes, through both radical and ionic pathways. magtech.com.cn These reactions often lead to the formation of new carbon-sulfur and carbon-halogen bonds.
Under radical conditions, often initiated by light or a radical initiator, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). nih.gov The sulfonyl radical can then add to an alkene to form a carbon-centered radical, which can then propagate a chain reaction. nih.gov
Ionic mechanisms can also occur, particularly in the presence of Lewis acids or under polar conditions. These reactions can involve the addition of the sulfonyl chloride across a double or triple bond. magtech.com.cn The specific pathway, whether radical or ionic, is influenced by the reaction conditions and the nature of the unsaturated substrate. magtech.com.cnthieme-connect.de
Mechanistic Studies of Sulfonyl Group Transfer
The transfer of a sulfonyl group from one molecule to another is a fundamental process in the chemistry of sulfonyl compounds. beilstein-journals.orgnih.gov Mechanistic studies of sulfonyl group transfer reactions often employ techniques like isotopic labeling, crossover experiments, and computational modeling to elucidate the reaction pathways. rsc.org
These studies have revealed that sulfonyl transfer can occur through various mechanisms, including associative (with a stable intermediate), concerted (one-step), and dissociative (involving a free sulfonyl cation) pathways. rsc.org The specific mechanism is highly dependent on the nature of the sulfonyl donor, the acceptor, and the reaction conditions. For this compound, the transfer of the heptanesulfonyl group to a nucleophile is a key example of a sulfonyl group transfer reaction, and its mechanism, as discussed, generally involves a tetrahedral intermediate.
Reaction with Diazoalkanes for Olefin Synthesis
The reaction of this compound with diazoalkanes provides a versatile and effective method for the synthesis of various olefins. This transformation is part of a broader class of reactions where sulfonyl chlorides serve as precursors for the generation of episulfones (thiirane dioxides), which subsequently decompose to yield the corresponding alkenes. The general applicability of this method has been demonstrated with a range of sulfonyl chlorides and diazoalkanes. researchgate.netnih.gov
The reaction is initiated by the treatment of this compound with a diazoalkane in the presence of a base, typically a tertiary amine such as triethylamine. The reaction proceeds through a multi-step mechanism. Initially, the sulfonyl chloride reacts with the diazoalkane. This is followed by the formation of a key intermediate, an episulfone or thiirane (B1199164) dioxide. researchgate.netnih.gov This three-membered ring containing a sulfone group is generally unstable and readily undergoes thermal decomposition. The extrusion of sulfur dioxide from the episulfone intermediate is a characteristic feature of this reaction, leading to the formation of the final olefin product. researchgate.netnih.gov
A significant advantage of this synthetic route is that the double bond is formed specifically at the position previously occupied by the sulfonyl group, preventing double-bond migration. researchgate.netnih.gov This regioselectivity is a key feature of the reaction. The reaction of this compound with different diazoalkanes can, in principle, lead to a variety of substituted olefins. For instance, the reaction with diazomethane (B1218177) would be expected to yield 1-octene. Similarly, using substituted diazoalkanes like diazoethane (B72472) or 1-diazopropane would result in the formation of 2-nonene (B1604614) and 2-decene, respectively.
While specific research findings on the reaction of this compound with a wide array of diazoalkanes are not extensively documented in publicly available literature, the general reactivity pattern of alkanesulfonyl chlorides allows for the prediction of the expected products. The yields of these reactions can be influenced by factors such as the specific diazoalkane used, the reaction conditions (temperature, solvent), and the stability of the intermediate episulfone.
Below is a representative table illustrating the potential olefin products from the reaction of this compound with various diazoalkanes, based on the established reactivity of similar sulfonyl chlorides.
| Diazoalkane | Product Olefin |
| Diazomethane | 1-Octene |
| Diazoethane | 2-Nonene |
| 1-Diazopropane | 2-Decene |
| 1-Diazo-2-methylpropane | 2-Methyl-3-decene |
| Phenyldiazomethane | 1-Phenyl-1-octene |
Applications of Heptane 1 Sulfonyl Chloride in Advanced Organic Transformations
Synthesis of Sulfonamide and Sulfonyl Urea Derivatives
Heptane-1-sulfonyl chloride is extensively used in the preparation of sulfonamides and sulfonyl ureas, which are important classes of compounds in medicinal chemistry. The reaction involves the coupling of the sulfonyl chloride with primary or secondary amines or ureas. ekb.egmerckmillipore.com This straightforward reaction provides a reliable method for synthesizing a wide array of derivatives with potential biological activities. ekb.eg
Table 1: Synthesis of Sulfonamides from this compound
| Amine/Urea Reactant | Product | Application Area |
| Primary Amines | N-substituted Heptane-1-sulfonamides | Medicinal Chemistry, Antiviral Research ekb.eg |
| Secondary Amines | N,N-disubstituted Heptane-1-sulfonamides | Medicinal Chemistry ekb.eg |
| Ureas | Heptylsulfonylureas | Antidiabetic Research ekb.eg |
This table provides a generalized overview of the synthesis of sulfonamides and sulfonyl ureas using this compound.
Structural Modification and Diversification Strategies
The versatility of the reaction between this compound and amines allows for extensive structural modification and diversification. researchgate.net By varying the amine component, a large library of sulfonamide derivatives can be generated, each with unique steric and electronic properties. This strategy is crucial for structure-activity relationship (SAR) studies in drug discovery, where subtle changes to a molecule's structure can significantly impact its biological activity. researchgate.net The use of diverse amine building blocks, including those with complex and chiral structures, enables the synthesis of highly functionalized and stereochemically defined sulfonamides. researchgate.net
Derivatization for Specialized Research Applications
This compound serves as a derivatizing agent in analytical chemistry to enhance the detection of certain molecules. For instance, it can be reacted with compounds containing primary or secondary amine groups to introduce a nonpolar heptylsulfonyl group. This derivatization can improve the chromatographic behavior and detection sensitivity of the analyte in techniques like liquid chromatography. researchgate.netnih.gov This approach is particularly useful for the analysis of small polar molecules that are otherwise difficult to detect. researchgate.net
Formation of Sulfonate Esters and Thiosulfonates
This compound readily reacts with alcohols and thiols to form sulfonate esters and thiosulfonates, respectively. youtube.com The reaction with alcohols, typically carried out in the presence of a base like pyridine, converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com This "activation" of alcohols is a fundamental transformation in organic synthesis. youtube.com
The formation of thiosulfonates occurs through the reaction of this compound with a thiol. These compounds are of interest in their own right and can serve as precursors to other sulfur-containing molecules.
Table 2: Formation of Sulfonate Esters and Thiosulfonates
| Reactant | Product | Key Feature |
| Alcohol | Heptane-1-sulfonate Ester | Activates hydroxyl group as a leaving group youtube.comyoutube.com |
| Thiol | Heptane-1-thiosulfonate | Synthesis of sulfur-containing compounds |
This table illustrates the products formed from the reaction of this compound with alcohols and thiols.
Annulation and Functionalization Reactions with Unsaturated Substrates
Sulfonyl chlorides, including this compound, can participate in annulation and functionalization reactions with unsaturated compounds such as alkenes and alkynes. magtech.com.cn These reactions often proceed through radical or ionic pathways and allow for the construction of cyclic structures and the introduction of both the sulfonyl group and a chlorine atom across the double or triple bond. magtech.com.cn For example, under certain conditions, a sulfene (B1252967) intermediate can be generated from this compound, which can then undergo cycloaddition reactions. These transformations provide powerful tools for the synthesis of complex carbocyclic and heterocyclic systems. magtech.com.cn
Advanced Polymer Chemistry Research through Sulfonyl Group Introduction
In the field of polymer chemistry, this compound can be used to introduce sulfonyl groups into polymer backbones or as side chains. This functionalization can significantly alter the physical and chemical properties of the resulting polymers. For example, the incorporation of the heptylsulfonyl group can modify a polymer's solubility, thermal stability, and adhesive properties, making them suitable for specialized applications such as coatings and adhesives.
Precursor Synthesis in Agrochemical Research
This compound serves as a precursor in the development of new agrochemicals. The introduction of the heptylsulfonyl moiety into various molecular scaffolds is a strategy employed in the design of novel herbicides and pesticides. The reactivity of the sulfonyl chloride group allows for its incorporation into a wide range of chemical structures, enabling the synthesis and evaluation of new compounds with potential agrochemical activity. researchgate.netchemrxiv.org
Formation of Sulfonyl Azides via Nucleophilic Displacement
The transformation of this compound into heptane-1-sulfonyl azide (B81097) is a key synthetic step that opens avenues to a variety of advanced organic transformations. This conversion is most commonly and efficiently achieved through a nucleophilic displacement reaction, where the chloride atom on the sulfonyl group is substituted by an azide moiety. This method is a direct and widely adopted strategy for accessing sulfonyl azides, which are valuable and versatile intermediates in organic chemistry. researchgate.net
The fundamental reaction involves treating this compound with an azide salt, typically sodium azide (NaN₃). researchgate.net The sulfonyl chloride group is highly electrophilic, rendering the sulfur atom susceptible to attack by nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism at the sulfur center. The azide anion (N₃⁻) acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. Subsequently, this intermediate collapses, ejecting the chloride ion (Cl⁻) as a good leaving group, to yield the final, stable heptane-1-sulfonyl azide product. masterorganicchemistry.com
The selection of solvent and reaction temperature is crucial for optimizing the reaction's efficiency and yield. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution as they can solvate the cation of the azide salt while not significantly solvating the azide anion, thus preserving its nucleophilicity. masterorganicchemistry.com Common solvents employed for this transformation include acetone (B3395972) and acetonitrile. masterorganicchemistry.comgoogle.com The reaction is often carried out at room temperature, although gentle heating may be applied to increase the reaction rate. researchgate.netgoogle.com
The synthesis of sulfonyl azides from their corresponding sulfonyl chlorides is a well-established and high-yielding process. researchgate.net While specific data for this compound is not always detailed, extensive research on analogous alkanesulfonyl chlorides provides reliable precedents for the reaction conditions and expected outcomes. The data presented in the following table is based on established methods for the synthesis of short-chain and related sulfonyl azides, which serve as a strong model for the reactivity of this compound.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Toluenesulfonyl Chloride | Sodium Azide | THF | Room Temp. | 55 | 100 | researchgate.net |
| Methanesulfonyl Chloride | Sodium Azide | THF | Room Temp. | 60 | 100 | researchgate.net |
| 1-Butanesulfonyl Chloride | Sodium Azide | THF | Room Temp. | 60 | 100 | researchgate.net |
| 5-(chlorosulfonyl)endo-cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | Sodium Azide | Acetone | 22-25 | N/A | N/A | google.com |
The successful synthesis of heptane-1-sulfonyl azide from this compound provides a crucial building block for further synthetic applications. Sulfonyl azides are known precursors for diazo transfer reactions, the synthesis of sulfonamides, and participation in click chemistry, among other important transformations. organic-chemistry.orgmdpi.com The straightforward and efficient nature of this nucleophilic displacement reaction makes it a cornerstone transformation in the utilization of this compound in advanced organic synthesis.
Analytical and Spectroscopic Characterization Techniques for Heptane 1 Sulfonyl Chloride and Its Derivatives
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating Heptane-1-sulfonyl Chloride from reaction mixtures and verifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. A significant challenge in the HPLC analysis of aliphatic sulfonyl chlorides is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors inefficient.
To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the sulfonyl chloride with a reagent that contains a chromophore, thereby rendering the derivative detectable by UV-Vis. For instance, reagents like dabsyl chloride or various nitro-substituted anilines can be used to create stable, highly conjugated derivatives that absorb strongly in the visible or UV range. researchgate.netjascoinc.com This approach allows for sensitive and accurate quantification of the target compound within complex reaction mixtures.
Table 1: Illustrative HPLC Conditions for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV-Vis Detector (wavelength dependent on derivatizing agent) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of this compound. It provides separation based on boiling point and polarity, coupled with mass analysis for structural confirmation. However, a known issue with alkanesulfonyl chlorides is their potential for thermal degradation in the hot GC inlet, which can lead to the formation of corresponding chlorides and other byproducts. nih.gov
For more accurate quantitative analysis, this compound can be converted into a more thermally stable derivative, such as an N,N-diethylsulfonamide, prior to GC-MS analysis. nih.gov The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways include the loss of a chlorine radical (·Cl), loss of the entire sulfonyl chloride group (·SO₂Cl), and characteristic fragmentation of the heptyl alkyl chain. acdlabs.comyoutube.com
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 198/200 | [C₇H₁₅SO₂Cl]⁺ | Molecular ion ([M]⁺), showing ³⁵Cl/³⁷Cl isotope pattern |
| 163 | [C₇H₁₅SO₂]⁺ | Loss of ·Cl from the molecular ion |
| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group acdlabs.com |
| 99 | [C₇H₁₅]⁺ | Loss of ·SO₂Cl from the molecular ion |
| 57 | [C₄H₉]⁺ | Characteristic alkyl fragment (butyl cation) acdlabs.com |
| 43 | [C₃H₇]⁺ | Characteristic alkyl fragment (propyl cation) |
Advanced Spectroscopic Elucidation of Molecular Structures
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The key feature is the triplet corresponding to the two protons on the carbon atom adjacent (alpha) to the electron-withdrawing sulfonyl chloride group. This signal is significantly downfield-shifted compared to other methylene (B1212753) groups in the chain, expected to appear around 3.6-3.8 ppm, similar to analogous structures. acdlabs.com The remaining protons of the heptyl chain will appear as multiplets in the more upfield aliphatic region (approx. 0.8-2.0 ppm).
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms of the heptyl chain. The carbon atom directly bonded to the sulfonyl chloride group will be the most deshielded, appearing furthest downfield.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. A COSY spectrum shows correlations between protons that are coupled to each other, allowing for the mapping of the entire heptyl chain spin system. emerypharma.comsdsu.edu An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the C-H connectivities. emerypharma.comsdsu.edu
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position (CH₃-(CH₂)₅-CH₂-SO₂Cl) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 1 (-CH₂-SO₂Cl) | ~3.7 (triplet) | ~60-65 |
| 2 (-CH₂-CH₂-SO₂Cl) | ~2.0 (multiplet) | ~28-32 |
| 3 | ~1.4 (multiplet) | ~25-28 |
| 4 | ~1.3 (multiplet) | ~30-33 |
| 5 | ~1.3 (multiplet) | ~22-25 |
| 6 | ~1.3 (multiplet) | ~22-25 |
| 7 (CH₃-) | ~0.9 (triplet) | ~14 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption bands are those from the sulfonyl chloride group. These are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.comlibretexts.org Additionally, characteristic C-H stretching and bending vibrations from the heptyl alkyl chain will be present.
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Heptyl group (-CH₂, -CH₃) |
| 1380-1370 | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) libretexts.org |
| 1180-1160 | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) libretexts.org |
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass for C₇H₁₅ClO₂S, the molecular formula can be confirmed with high confidence. The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, will result in two distinct molecular ion peaks separated by approximately 2 Da, with relative intensities of about 3:1, further corroborating the formula. msu.edu
Table 5: HRMS Data for this compound (C₇H₁₅ClO₂S)
| Isotopologue | Molecular Formula | Calculated Exact Mass (m/z) [M]⁺ |
|---|---|---|
| ³⁵Cl | C₇H₁₅³⁵ClO₂S | 198.04298 |
| ³⁷Cl | C₇H₁₅³⁷ClO₂S | 200.03991 |
Biophysical Techniques for Investigating Molecular Interactions (Applicable to Derivatives)
The covalent and non-covalent interactions of this compound derivatives with their biological targets can be quantitatively and structurally characterized using a suite of biophysical methods. These techniques provide critical insights into the molecular mechanisms of action.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. mdpi.com It is an invaluable tool for determining the kinetics of binding events, including the association (on-rate) and dissociation (off-rate) of a ligand (the analyte) to a macromolecule (the ligand) immobilized on a sensor surface. scispace.com
In a typical SPR experiment to study a derivative of this compound, the target protein would be immobilized on the sensor chip. The derivative, dissolved in a suitable buffer, is then flowed over the surface at various concentrations. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. mdpi.com
The data obtained from SPR experiments are presented as a sensorgram, which plots the response units (RU) against time. From these sensorgrams, the association rate constant (k_a_) and the dissociation rate constant (k_d_) can be calculated. The equilibrium dissociation constant (K_D_), a measure of binding affinity, is then determined as the ratio of k_d_ to k_a_.
Table 1: Representative Kinetic Parameters from SPR Analysis of a Hypothetical this compound Derivative
| Analyte (Derivative) Concentration | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d_) (s⁻¹) | Equilibrium Dissociation Constant (K_D_) (M) |
| 1 µM | 1.2 x 10⁴ | 2.5 x 10⁻³ | 2.08 x 10⁻⁷ |
| 5 µM | 1.3 x 10⁴ | 2.4 x 10⁻³ | 1.85 x 10⁻⁷ |
| 10 µM | 1.2 x 10⁴ | 2.6 x 10⁻³ | 2.17 x 10⁻⁷ |
| 25 µM | 1.4 x 10⁴ | 2.5 x 10⁻³ | 1.79 x 10⁻⁷ |
| 50 µM | 1.3 x 10⁴ | 2.4 x 10⁻³ | 1.85 x 10⁻⁷ |
This table presents hypothetical data for illustrative purposes and is not derived from actual experimental results on this compound derivatives.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. harvard.edu This allows for the determination of the key thermodynamic parameters of an interaction: the binding affinity (K_A_ or K_D_), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n). harvard.edu
In an ITC experiment, a solution of a this compound derivative would be titrated into a solution containing the target macromolecule in the sample cell of the calorimeter. wur.nl The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. nih.gov
The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions during binding. The entropy change (ΔS) reflects the changes in the degrees of freedom of the system, including conformational changes and the release of water molecules from the binding interface.
Table 2: Thermodynamic Profile of a Hypothetical Interaction of a this compound Derivative Determined by ITC
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Binding Affinity (K_A) (M⁻¹) | 5.4 x 10⁶ |
| Dissociation Constant (K_D_) (µM) | 0.185 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |
| Entropy Change (ΔS) (cal/mol·K) | 2.3 |
| Gibbs Free Energy Change (ΔG) (kcal/mol) | -9.2 |
This table presents hypothetical data for illustrative purposes and is not derived from actual experimental results on this compound derivatives.
For derivatives of this compound that form covalent adducts with their target proteins, determining the precise structure of this adduct is critical for understanding the mechanism of action. The combination of Cryo-Electron Microscopy (Cryo-EM) and Mass Spectrometry (MS) is a powerful approach for this purpose.
Cryo-EM allows for the high-resolution three-dimensional structural determination of biological macromolecules in their near-native state. If a this compound derivative forms a stable covalent adduct with a protein, Cryo-EM can be used to visualize the structure of the protein-adduct complex. This can reveal the specific amino acid residues involved in the covalent linkage and any conformational changes that occur in the protein upon modification.
Mass Spectrometry, particularly tandem mass spectrometry (MS/MS), complements Cryo-EM by providing precise information about the location of the covalent modification. By digesting the modified protein and analyzing the resulting peptides, MS can identify the exact amino acid residue(s) to which the derivative is attached. This information is invaluable for interpreting the Cryo-EM density maps and building an accurate atomic model of the adduct. The coupling of these two techniques provides a comprehensive picture of the structural consequences of covalent modification by a this compound derivative. nih.gov
Theoretical and Computational Studies on Heptane 1 Sulfonyl Chloride
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling of heptane-1-sulfonyl chloride provides insights into its three-dimensional structure and conformational dynamics. The flexible seven-carbon chain allows for numerous conformations, which can be explored using molecular mechanics force fields. These models are essential for predicting how the molecule might interact with other chemical species or biological macromolecules.
Key Structural Features for Modeling:
Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly electrophilic and governs the primary reactivity of the molecule. The sulfur atom is a key site for nucleophilic attack.
Heptyl Chain (-C₇H₁₅): This nonpolar aliphatic chain influences the molecule's solubility and steric hindrance around the reactive sulfonyl chloride head.
Docking simulations, a key component of molecular modeling, could be hypothetically used to predict the binding affinity and orientation of this compound within the active site of an enzyme or a receptor. For instance, sulfonyl chlorides are known to react with nucleophilic residues in proteins, such as serine, threonine, or cysteine, leading to covalent modification. Docking studies would help identify potential binding pockets and predict the favorability of such interactions, which is a common strategy in drug discovery and medicinal chemistry. merckmillipore.com
Although no specific docking studies on this compound are available, the general approach would involve:
Generating a 3D model of the target protein.
Defining the binding site.
Docking the flexible this compound molecule into the site.
Scoring the different poses to predict the most likely binding mode.
Quantum Chemical Calculations of Reaction Pathways and Energy Barriers
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving this compound. rsc.orgnih.gov These calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. smu.edu
A primary reaction of this compound is nucleophilic substitution, where a nucleophile (Nu⁻) attacks the electrophilic sulfur atom, displacing the chloride ion.
Reaction: C₇H₁₅SO₂Cl + Nu⁻ → C₇H₁₅SO₂Nu + Cl⁻
Quantum chemical calculations can elucidate the energy profile of this reaction, determining the activation energy (energy barrier) which dictates the reaction rate. For example, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G*) could be employed to model the energy profile for sulfonation reactions and identify the rate-limiting steps. The reaction typically proceeds through a tetrahedral intermediate.
Studies on similar sulfonyl chlorides show that these computational methods can accurately predict reaction outcomes and provide insights that are difficult to obtain experimentally. researchgate.netresearchgate.net For instance, calculations can determine the feasibility of different reaction pathways, such as H-abstraction versus substitution, by comparing their respective energy barriers. researchgate.net
Table 1: Hypothetical Energy Profile Data from Quantum Chemical Calculations The following table is illustrative and based on general principles, as specific data for this compound is not published.
| Reaction Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (C₇H₁₅SO₂Cl + Nu⁻) | 0.0 | Initial state of the separated reactants. |
| Transition State | +15.5 | Highest energy point along the reaction coordinate, representing the energy barrier. |
| Tetrahedral Intermediate | -5.2 | A short-lived intermediate formed during the reaction. |
| Products (C₇H₁₅SO₂Nu + Cl⁻) | -20.0 | Final state of the products. |
Elucidation of Mechanistic Underpinnings through Computational Chemistry
Computational chemistry provides a deeper understanding of the electronic and geometric changes that occur during a chemical reaction. For this compound, this involves analyzing the mechanism of nucleophilic substitution at the sulfonyl group.
The mechanism generally involves the formation of a tetrahedral intermediate after the nucleophile attacks the sulfur atom. The subsequent elimination of the chloride ion restores the sulfonyl group structure in the final product. Computational analysis can detail the bond-forming and bond-breaking processes, tracking changes in bond lengths, angles, and charge distribution along the reaction coordinate. smu.edu
Advanced computational methods can also explore more complex reaction scenarios, such as those catalyzed by light (photoredox catalysis) to generate sulfonyl radicals for addition to alkenes, a common reaction pathway for sulfonyl chlorides. While not specifically documented for this compound, these computational approaches are broadly applicable to understanding the reactivity of the sulfonyl chloride functional group. patonlab.comresearchgate.net
Force Field Development and Application for Related Systems
A force field is a set of parameters used in molecular mechanics to calculate the potential energy of a system of atoms. While a specific force field developed exclusively for this compound is unlikely to exist due to its specialized nature, parameters for its constituent parts can be derived from existing, well-established force fields like AMBER, CHARMM, or GROMOS. fu-berlin.de
The development of a reliable force field for a molecule like this compound would involve:
Parameterization: Determining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Quantum Mechanical Data: Using high-level quantum chemical calculations to obtain data on the molecule's geometry, vibrational frequencies, and interaction energies. This data is then used to fit the force field parameters. nih.gov
Validation: Testing the force field by comparing the results of molecular dynamics simulations (e.g., density, heat of vaporization) against experimental data. nih.gov
Such a force field, once developed, could be used in molecular dynamics (MD) simulations to study the behavior of this compound in different environments, such as in various solvents or in mixtures, providing insights into its physical properties and interactions over time.
Sustainability and Future Directions in Heptane 1 Sulfonyl Chloride Research
Green Chemistry Principles in Synthetic Methodologies
The application of green chemistry principles to the synthesis of sulfonyl chlorides, including Heptane-1-sulfonyl Chloride, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
A significant focus in green chemistry is the replacement of conventional volatile organic solvents with more sustainable alternatives. Water has emerged as a promising medium for the synthesis of sulfonyl chlorides. rsc.orgmdpi.com Its use is advantageous due to its non-toxic nature, non-flammability, and abundance. For instance, a method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides has been developed using water as the solvent. rsc.org This approach avoids the use of hazardous organic solvents and often allows for simpler product isolation. acs.org In some cases, the low solubility of the sulfonyl chloride product in water facilitates its direct precipitation from the reaction mixture, leading to high yields and purity. acs.org
Another eco-friendly approach involves the use of alternative solvents like ethanol, glycerol, and deep eutectic solvents (DES). rsc.org These solvents are often biodegradable and have a lower environmental impact compared to traditional organic solvents.
To enhance the sustainability of synthetic processes, the recovery and recycling of solvents and catalysts are crucial. In large-scale syntheses of sulfonyl chlorides, byproducts can sometimes be converted back into starting reagents. For example, the byproduct succinimide (B58015) from reactions using N-chlorosuccinimide (NCS) can be recycled back into NCS using sodium hypochlorite. organic-chemistry.org
The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), presents opportunities for catalyst recycling. acs.orgnih.gov These solid catalysts can be recovered by simple filtration at the end of the reaction and potentially reused in subsequent batches, reducing waste and cost.
Interactive Data Table: Comparison of Reaction Media for Sulfonyl Chloride Synthesis
| Reaction Medium | Key Advantages | Example Reaction |
| Water | Non-toxic, non-flammable, abundant, simplifies product isolation. rsc.orgacs.org | Oxyhalogenation of thiols with oxone-KX. rsc.org |
| Ethanol, Glycerol, DES | Biodegradable, lower environmental impact. rsc.org | Oxidative chlorination of thiols. rsc.org |
| Acetonitrile | Dissolves reactants and allows for single-phase reaction with heterogeneous catalyst. acs.orgnih.gov | Photocatalytic synthesis from aryldiazonium salts. acs.orgnih.gov |
Traditional methods for synthesizing sulfonyl chlorides often employ hazardous reagents like thionyl chloride, phosphorus pentachloride, and chlorine gas. organic-chemistry.orgorgsyn.orgorgsyn.org Green chemistry principles advocate for the substitution of these substances with safer alternatives.
One approach is the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which is a solid and therefore easier and safer to handle than gaseous chlorine. organic-chemistry.orggoogle.com Another strategy involves the in-situ generation of reactive species from less hazardous precursors. For example, sulfur dioxide and hydrochloric acid can be generated in situ from the hydrolysis of thionyl chloride with a stoichiometric amount of water, minimizing the handling of corrosive gases. acs.orgnih.gov The use of oxone in combination with potassium chloride (KCl) provides a solid, stable, and safer alternative for the oxychlorination of thiols. rsc.org
Emerging Research Avenues and Untapped Synthetic Potential
The research landscape for this compound and other sulfonyl chlorides is expanding beyond their traditional roles. One emerging area is the development of novel reagents for specific chemical transformations. For instance, the exploration of 2-(pentafluoro-λ6-sulfanyl)ethane-1-sulfonyl chloride as a new pentafluorosulfanylation reagent highlights the potential for creating sulfonyl chlorides with unique reactive properties. researchgate.net
The application of photocatalysis in the synthesis of sulfonyl chlorides is a relatively new and promising field. acs.orgnih.gov This methodology allows for reactions to proceed under mild conditions, often with high selectivity, and opens up new pathways for the synthesis of complex molecules containing the sulfonyl chloride functional group.
Furthermore, the inherent reactivity of the sulfonyl chloride group makes it a versatile handle for the late-stage functionalization of complex molecules. This is particularly valuable in medicinal chemistry and materials science, where the introduction of a sulfonyl group can significantly alter the properties of a molecule.
Broader Impact on Fundamental and Applied Chemical Sciences
This compound and its analogs serve as fundamental building blocks in organic synthesis, with their primary application being the synthesis of sulfonamides. nih.gov Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov
The study of the reaction mechanisms of sulfonyl chlorides, such as their solvolysis, contributes to the fundamental understanding of reaction kinetics and mechanisms in organic chemistry. nih.gov The development of greener synthetic routes for these compounds has a broader impact by promoting the adoption of sustainable practices across the chemical industry. greenchemistry-toolkit.orggcande.org As the demand for more environmentally friendly processes grows, the innovations in the synthesis of compounds like this compound will likely influence the production of a wide array of other chemicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Heptane-1-sulfonyl Chloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of heptane using chlorosulfonic acid. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess chlorosulfonic acid to ensure complete conversion), and quenching with ice-water to isolate the product. Purity is assessed via HPLC using a mobile phase of water, sodium 1-hexanesulfonate, and acetonitrile (50:30:20 v/v) to resolve sulfonic acid byproducts . Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) improves purity.
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer :
- Identity : Use FT-IR (characteristic S=O stretches at 1360–1370 cm⁻¹ and 1170–1190 cm⁻¹) and ¹H/¹³C NMR (distinct alkyl chain signals and sulfonyl chloride group at δ 45–50 ppm for ¹³C).
- Purity : Quantify residual solvents/byproducts via GC-MS with a DB-5 column and flame ionization detection. For aqueous stability studies, ion chromatography with sodium 1-heptanesulfonate as an ion-pairing agent resolves degradation products .
- Documentation : Follow Beilstein Journal guidelines: report full spectral data in supporting information, with cross-referenced figures/tables in the main text .
Q. What are the critical storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store under anhydrous conditions (argon atmosphere) at –20°C to inhibit hydrolysis. Regularly monitor purity via Karl Fischer titration (maintain moisture content <0.1%). For long-term stability, conduct accelerated degradation studies at 40°C/75% RH and analyze using HPLC-UV at 220 nm to track sulfonic acid formation .
Advanced Research Questions
Q. How can mechanistic insights into the sulfonation of heptane be obtained to improve yield?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow IR spectroscopy to monitor intermediate formation (e.g., heptane sulfonic acid) under varying temperatures and acid concentrations.
- Isotopic Labeling : Employ deuterated heptane (C₇D₁₆) to trace proton transfer steps via ²H NMR .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for sulfonation and identify rate-limiting steps .
- Experimental Design : Compare yields under optimized vs. suboptimal conditions (e.g., excess H₂SO₄ vs. stoichiometric) to validate mechanistic hypotheses .
Q. How should researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitutions?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies using identical reagents (e.g., anhydrous DMF vs. technical grade) and characterize intermediates via LC-MS .
- Variable Analysis : Systematically test factors like solvent polarity (dielectric constants), nucleophile strength (Hammett σ values), and temperature.
- Data Reconciliation : Use multivariate regression to model reactivity trends and identify outliers. Publish negative results in supplementary materials to aid reproducibility .
Q. What advanced analytical techniques are suitable for studying this compound’s interactions with biomolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold chip to measure binding kinetics with proteins (e.g., serum albumin).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
- Cryo-EM/MS : Resolve adduct structures formed with cysteine residues in peptides .
- Data Interpretation : Cross-validate results with molecular docking simulations (AutoDock Vina) to correlate experimental and theoretical binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
